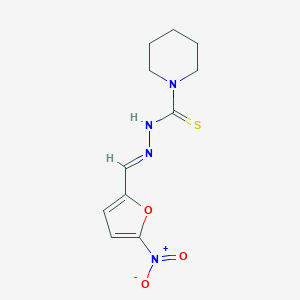

6-propoxy-1,3-benzothiazol-2-amine

Vue d'ensemble

Description

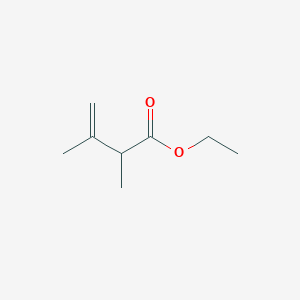

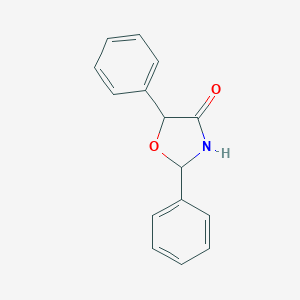

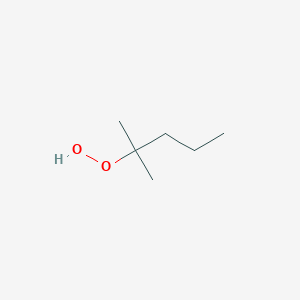

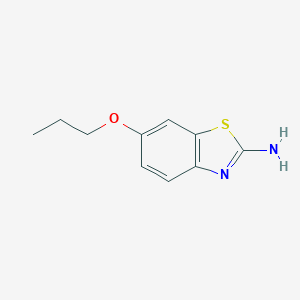

6-Propoxybenzothiazol-2-amine is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Propoxybenzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Propoxybenzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Potentiel antibactérien

Les dérivés de benzothiazole, y compris la « 6-propoxy-1,3-benzothiazol-2-amine », ont montré un potentiel antibactérien significatif . Ils inhibent diverses enzymes bactériennes telles que la dihydroorotase, la gyrase de l'ADN, la réductase de l'uridine diphosphate-n-acétyl énol pyruvate glucosamine (MurB), la peptide déformylase, la réductase de l'aldose, la casdihydrofolate réductase, la réductase de l'énoyl acyl carrier protein, la dialkylglycine décarboxylase, la synthase du déhydrosqualène, la synthase du dihydropteroate et la tyrosine kinase . Cela fait d'eux des candidats prometteurs pour le développement de nouveaux antibiotiques.

Propriétés antimicrobiennes

Les propriétés antimicrobiennes des dérivés de benzothiazole ont été étudiées contre diverses bactéries et champignons . Ces composés ont montré une activité contre les bactéries Gram-positives (Staphylococcus aureus), les bactéries Gram-négatives (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) et les champignons (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus et Penicillium citrinum) .

Activité anticancéreuse

Les dérivés de benzothiazole ont montré un potentiel en tant qu'agents anticancéreux . Un composé connu sous le nom de Phortress (NSC 710305) a démontré une activité contre les tumeurs du sein, quel que soit le statut du récepteur des œstrogènes, et contre les cellules cancéreuses de l'ovaire, du rein, du poumon et du côlon .

Activité anticonvulsivante

Certains dérivés de benzothiazole ont été synthétisés et évalués expérimentalement pour leur activité anticonvulsivante . Ces composés ont été testés contre le test électrochoc maximal .

Propriétés anti-inflammatoires

Les dérivés de benzothiazole sont connus pour présenter des propriétés anti-inflammatoires . Ils sont utilisés pour traiter les rhumatismes, la polyarthrite rhumatoïde et l'arthrose

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function .

Biochemical Pathways

Benzothiazole derivatives have been known to affect the biosynthesis of prostaglandins, which are derived from arachidonic acid . This can lead to anti-inflammatory effects .

Result of Action

Benzothiazole derivatives have been known to exhibit anti-inflammatory and analgesic activities .

Propriétés

IUPAC Name |

6-propoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-5-13-7-3-4-8-9(6-7)14-10(11)12-8/h3-4,6H,2,5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWBDYBQSKYQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162528 | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14372-64-6 | |

| Record name | 6-Propoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14372-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014372646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-propoxybenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.